Nudaphantin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

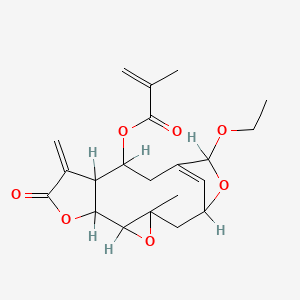

Nudaphantin is a natural product found in Elephantopus nudatus with data available.

Aplicaciones Científicas De Investigación

Chemical Profile

Nudaphantin is classified as a germacranolide, a type of sesquiterpene lactone. Its unique structure contributes to its biological effects, including anti-inflammatory and cytotoxic properties. The compound has been identified in various studies as a significant phytochemical present in extracts of Chrysopogon aciculatus and other plants.

Structural Features

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Germacranolide structure | Analgesic, antibacterial, cytotoxic |

| Aciculatin | Sesquiterpene lactone | Anti-inflammatory |

| Costunolide | Sesquiterpene lactone | Antitumor, anti-inflammatory |

Analgesic Activity

Research has demonstrated that this compound exhibits significant analgesic properties. In studies involving the ethanol extract of Chrysopogon aciculatus, this compound was identified through liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The extract showed a notable reduction in pain responses in animal models using acetic acid-induced writhing tests and hot plate tests, suggesting the compound's potential as a pain management agent .

Case Study: Pain Management

- Objective : To evaluate the analgesic activity of this compound.

- Method : The study utilized both LC-MS and GC-MS for chemical profiling.

- Results : The extract demonstrated significant inhibition of pain responses at doses of 500 mg/kg and 750 mg/kg .

- : this compound contributes to the analgesic effect observed in traditional uses of C. aciculatus.

Antibacterial Applications

This compound has also been explored for its antibacterial properties. A patent application highlights its use in preparing antibacterial agents derived from the rhizome of Nuphar japonicum. The extraction process involves multiple steps including grinding, soaking in ethyl alcohol, and ultrafiltration to isolate this compound A .

Case Study: Antibacterial Agent Preparation

- Objective : To develop an antibacterial agent using this compound A.

- Method : The preparation involved extraction from Nuphar japonicum rhizomes using ethyl alcohol.

- Results : The resulting compound showed promising antibacterial activity against various pathogens.

- : this compound A can be effectively utilized in developing new antibacterial formulations.

Cytotoxic Properties

This compound's cytotoxic effects have been investigated as well. Studies suggest that it interacts with cellular pathways related to inflammation and cancer. Its unique structural features enable it to target specific receptors, potentially leading to therapeutic applications in oncology .

Propiedades

Número CAS |

96627-10-0 |

|---|---|

Fórmula molecular |

C21H26O7 |

Peso molecular |

390.4 g/mol |

Nombre IUPAC |

(14-ethoxy-3-methyl-9-methylidene-8-oxo-4,7,15-trioxatetracyclo[11.2.1.03,5.06,10]hexadec-13(16)-en-11-yl) 2-methylprop-2-enoate |

InChI |

InChI=1S/C21H26O7/c1-6-24-20-12-7-13(25-20)9-21(5)17(28-21)16-15(11(4)19(23)27-16)14(8-12)26-18(22)10(2)3/h7,13-17,20H,2,4,6,8-9H2,1,3,5H3 |

Clave InChI |

ISTMZKUQIYPSSB-UHFFFAOYSA-N |

SMILES |

CCOC1C2=CC(O1)CC3(C(O3)C4C(C(C2)OC(=O)C(=C)C)C(=C)C(=O)O4)C |

SMILES canónico |

CCOC1C2=CC(O1)CC3(C(O3)C4C(C(C2)OC(=O)C(=C)C)C(=C)C(=O)O4)C |

Sinónimos |

nudaphantin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.